molecular formula C6H10N4O B061910 N'-(1,3-Dimethyl-1H-pyrazol-5-yl)formohydrazide CAS No. 170167-69-8

N'-(1,3-Dimethyl-1H-pyrazol-5-yl)formohydrazide

Cat. No.: B061910
CAS No.: 170167-69-8
M. Wt: 154.17 g/mol
InChI Key: AMDFQDNUFDUJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with dimethyl groups and an amino formamide moiety, making it a valuable building block in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide typically involves the reaction of 2,5-dimethylpyrazole with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)amino]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(2,5-dimethylpyrazol-3-yl)amino]formamide oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylpyrazol-3-yl)acetamide
  • 3-(2,5-Dimethylpyrazol-3-yl)propanoic acid
  • 2,5-Dimethylpyrazole

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in various chemical and biological applications.

Properties

CAS No.

170167-69-8

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)amino]formamide

InChI

InChI=1S/C6H10N4O/c1-5-3-6(8-7-4-11)10(2)9-5/h3-4,8H,1-2H3,(H,7,11)

InChI Key

AMDFQDNUFDUJHM-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NNC=O)C

Canonical SMILES

CC1=NN(C(=C1)NNC=O)C

Synonyms

Hydrazinecarboxaldehyde, 2-(1,3-dimethyl-1H-pyrazol-5-yl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.